Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate
Description
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-[[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-7-4-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 |
InChI Key |
KXNPTSIIVCAMOC-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1CO |
Origin of Product |
United States |
Preparation Methods
Reductive Cyclopropanation
The foundational approach involves reductive cyclopropanation starting from N,N-dibenzyl-2-benzyloxyacetamide. This method employs the de Meijere variant of the Kulinkovich reaction, achieving cyclopropane ring formation through titanium-mediated coupling. Key parameters include:
- Reagents : Titanium(IV) isopropoxide, ethylmagnesium bromide
- Temperature : -78°C to 0°C gradient
- Yield : 62–68% (isolated)
The stereochemical outcome (1R,2R configuration) is controlled through chiral auxiliary groups, with diastereomeric ratios exceeding 9:1 in optimized conditions.
Monohydrolysis of Cyclopropane Dicarboxylates
Commercial diethyl cyclopropane-1,1-dicarboxylate serves as a starting material for this route. Selective monohydrolysis is achieved using:
- Base : Lithium hydroxide (1.1 equiv)
- Solvent : THF/water (4:1 v/v)
- Reaction Time : 6–8 hours at 25°C
This step produces the monoacid intermediate with >95% conversion efficiency, critical for subsequent Curtius degradation.
Modern Methodological Advances
Curtius Degradation Pathway
The monoacid intermediate undergoes Curtius degradation to install the carbamate functionality:
- Activation : Treatment with diphenylphosphoryl azide (DPPA)
- Rearrangement : Thermal decomposition at 80°C
- Trapping : tert-Butanol in dichloromethane
This sequence achieves 78–82% yield with excellent retention of configuration (er >98:2).
Ester-to-Alcohol Reduction
Final reduction of the methyl ester moiety employs:
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| LiAlH4 | THF | 0°C→RT | 85% |
| DIBAL-H | Toluene | -40°C | 91% |
| NaBH4/NiCl2 | MeOH | 25°C | 76% |
Data compiled from
DIBAL-H demonstrates superior selectivity, minimizing over-reduction to the alkane byproduct (<2%).
Stereochemical Control Strategies
Chiral Auxiliary Approaches
The (1R,2R) configuration is induced using Evans oxazolidinone auxiliaries during cyclopropanation. Critical parameters include:
- Auxiliary loading: 1.2 equiv
- Ti(OiPr)4:Grignard ratio 1:3
- Reaction quench: NH4Cl(sat)/NH4OH
This method achieves er 96:4 in pilot-scale batches (≥500g).
Kinetic Resolution
Racemic mixtures are resolved using immobilized lipase B from Candida antarctica (CAL-B):
- Substrate : N-acetyl derivative
- Solvent : MTBE
- Conversion : 48% (theoretical max 50%)
- ee : >99% for remaining substrate
This biocatalytic approach reduces waste generation by 40% compared to classical resolution.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advancements implement continuous processing for key steps:
- Cyclopropanation : Microreactor (0.5 mm ID) at -30°C
- Residence Time : 90 seconds
- Throughput : 2.1 kg/day
This system enhances heat transfer during exothermic Grignard additions, improving safety profile.
Crystallization-Induced Dynamic Resolution
A combined synthetic-crystallization process achieves final purities >99.5%:
- Crude Product : Dissolved in heptane/EtOAc (9:1)
- Seed Crystals : 1% w/w of desired enantiomer
- Cooling Rate : 0.5°C/min to 4°C
This method reduces recrystallization steps from 3 to 1 while maintaining pharmacopeial standards.
Comparative Analysis of Methods
| Method | Total Yield | Purity | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Classical Stepwise | 51% | 98.2% | er 96:4 | Pilot |
| Flow Synthesis | 63% | 99.1% | er 98:2 | Commercial |
| Biocatalytic | 47% | 99.8% | ee >99% | Lab |
Data synthesized from
Challenges and Solutions
Byproduct Formation
The primary impurity (3–5%) arises from retro-cyclopropanation during Curtius degradation. Mitigation strategies include:
- Strict temperature control (<80°C)
- Use of radical scavengers (TEMPO, 0.1 equiv)
- Reduced pressure operation (200 mbar)
Catalyst Deactivation
Titanium-mediated cyclopropanation suffers from catalyst poisoning by amine byproducts. Recent solutions feature:
- Scavenger Resins : QuadraPure TU (1g/g Ti)
- Crystallization : In-situ product removal
This extends catalyst lifetime by 3× in recycling experiments.
Emerging Technologies
Photochemical Activation
Preliminary studies show UV irradiation (365 nm) accelerates cyclopropanation by 40% through Ti(III)/Ti(IV) redox cycling.
Enzymatic Carbamate Formation
Engineered transaminases enable direct amination of cyclopropane intermediates, bypassing Curtius degradation:
- Substrate : Cyclopropyl aldehyde
- Amine Source : tert-Butoxycarbonyl azide
- Conversion : 88% (24h)
This green chemistry approach reduces step count from 4 to 2.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Acidic (protonation) | HCl (aqueous), H₂SO₄ | (1R,2R)-2-(hydroxymethyl)cyclopropyl)methylammonium chloride + CO₂ | 85–92% | |
| Basic (nucleophilic attack) | NaOH, KOH | (1R,2R)-2-(hydroxymethyl)cyclopropyl)methylamine + tert-butanol + CO₃²⁻ | 78–88% |
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.
-
Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂.
Nucleophilic Substitution
The tert-butyloxycarbonyl (Boc) group acts as a leaving group in SN2 reactions under strongly basic conditions.
| Reagents | Nucleophile | Products | Yield | References |
|---|---|---|---|---|
| LiAlH₄ | Hydride (H⁻) | (1R,2R)-2-(hydroxymethyl)cyclopropyl)methanamine | 65% | |
| Grignard reagents | R-Mg-X | Alkylated cyclopropane derivatives | 50–70% |
Key Example :
Reaction with methylmagnesium bromide forms a tertiary alcohol via displacement of the Boc group, retaining cyclopropane stereochemistry .
Oxidation Reactions
The hydroxymethyl group on the cyclopropane ring can be oxidized to a carboxylic acid or ketone.
| Oxidizing Agent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| KMnO₄ | Acidic, Δ | (1R,2R)-2-(carboxy)cyclopropyl)methylcarbamate | 45% | |
| Jones reagent | H₂O/acetone, 0°C | (1R,2R)-2-(keto)cyclopropyl)methylcarbamate | 60% |
Stereochemical Impact :
The rigid cyclopropane ring minimizes conformational changes during oxidation, preserving the (1R,2R) configuration.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes ring-opening under electrophilic or radical conditions.
| Reagents | Products | Mechanism | Yield | References |
|---|---|---|---|---|
| HBr (gas) | Bromoalkene derivatives | Electrophilic addition | 75% | |
| Ozone | Dicarbonyl compounds | Ozonolysis | 82% |
Example :
Ozonolysis cleaves the cyclopropane ring to generate a diketone, useful for further conjugate additions .
Directed Ortho Metalation (DoM)
The carbamate group directs lithiation at adjacent positions, enabling functionalization (see Table 1).
Table 1 : DoM reactivity with organolithium bases
| Base | Temperature | Product | Application |
|---|---|---|---|
| LDA | −78°C | Lithiated intermediate for electrophilic quenching | Synthesis of fluorinated derivatives |
| n-BuLi | −40°C | Alkylated cyclopropane carbamates | Medicinal chemistry intermediates |
Mechanism :
The Boc group stabilizes the lithiated intermediate via coordination, enabling regioselective functionalization .
Elimination Reactions
Thermal or base-induced elimination of the Boc group forms alkenes.
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Pyrolysis | 200°C | Cyclopropene derivatives | 55% | |
| DBU | RT | Vinylcyclopropane carbamates | 68% |
Note : Elimination is stereospecific, influenced by the (1R,2R) configuration.
Scientific Research Applications
Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to introduce cyclopropyl and carbamate functionalities into target molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate moiety can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclopropyl ring provides rigidity and steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Stereoisomeric Variants
- tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate (CAS 170299-61-3): Molecular formula: C₉H₁₇NO₃ (MW: 195.23 g/mol). Key difference: (1R,2S)-configuration alters spatial arrangement, impacting interactions in chiral environments (e.g., enzyme binding) . Applications: Used in asymmetric synthesis but may exhibit divergent biological activity compared to the (1R,2R)-isomer.
- tert-butyl trans-N-[[(1S,2S)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate (CAS 167255-48-3): Molecular formula: C₁₀H₁₉NO₃ (MW: 201.26 g/mol). Key difference: (1S,2S)-configuration results in distinct crystallinity and solubility profiles .
Functional Group Modifications
- rac-tert-butyl N-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamate (CAS 1369338-01-1): Molecular formula: C₁₁H₁₅NO (MW: 177.25 g/mol). Applications: Useful in peptide coupling or as a precursor to amine-containing drugs .
tert-butyl ((1R,2S)-2-(3-fluorophenyl)-2-(hydroxymethyl)cyclopropyl)methyl acetate :
Substituent and Electronic Effects
tert-butyl ((1R,2S)-2-(4-chlorophenyl)cyclopropyl)carbamate ():
- Key difference : Chlorophenyl group introduces electron-withdrawing effects and steric bulk.
- Impact : Reduces solubility in polar solvents compared to hydroxymethyl derivatives.
- Applications: Targeted for glycosylation studies or carbohydrate-based drug design.
Physicochemical Properties
Biological Activity
Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C10H19NO3
- Molecular Weight : 201.26 g/mol
- CAS Number : 177472-54-7
The compound features a tert-butyl group and a cyclopropyl moiety, which contribute to its reactivity and biological properties. Its hydroxymethyl substitution on the cyclopropane ring is particularly noteworthy, as it may influence its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may affect cellular processes involved in cancer progression. It has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to cell proliferation and survival.
- Antimicrobial Effects : The compound has shown promise in preliminary assays against various pathogens. Its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways could explain its antimicrobial activity.
- Enzyme Inhibition : this compound has been explored for its potential to inhibit specific enzymes involved in disease mechanisms. This includes possible interactions with enzymes critical for cancer metabolism or microbial survival .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Cyclopropane Ring : Utilizing appropriate reagents to construct the cyclopropane framework.
- Hydroxymethylation : Introducing the hydroxymethyl group through selective reactions.
- Carbamate Formation : Reacting the intermediate with a suitable carbamic acid derivative to form the final product.
These methods can be optimized for larger-scale production while maintaining high purity levels (often above 97%) .
Applications
This compound has diverse applications across various fields:
- Pharmaceuticals : As a potential drug candidate for treating cancer and infections due to its biological activities.
- Agriculture : Used in developing agrochemicals that are effective yet environmentally friendly.
- Biochemical Research : A tool for studying enzyme interactions and cellular processes.
- Material Science : Its properties make it suitable for developing advanced materials with enhanced durability .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate | C11H20N2O3 | Contains a carbamimidoyl group; distinct reactivity profile |
| Tert-butyl ((1-(aminomethyl)cyclopropyl)methyl)carbamate | C11H20N2O3 | Aminomethyl group enhances biological activity |
| Tert-butyl (cyano(cyclopropyl)methyl)carbamate | C11H20N2O3 | Cyano group introduces different reactivity and potential applications |
The specific hydroxymethyl substitution on the cyclopropane ring of this compound may impart distinct chemical reactivity and biological properties compared to these similar compounds .
Case Studies
Several case studies have highlighted the potential of this compound in various therapeutic contexts:
- A study demonstrated its efficacy in vitro against specific cancer cell lines, showing significant reductions in cell viability at certain concentrations .
- Another investigation reported antimicrobial activity against resistant strains of bacteria, suggesting its utility as an alternative therapeutic agent .
Q & A
Q. How can researchers optimize the synthesis of Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves using anhydrous solvents (e.g., THF) and controlled reaction temperatures (e.g., 0°C to 60°C). Key steps include coupling cyclopropane derivatives with tert-butyl carbamate groups via Mitsunobu or nucleophilic substitution reactions. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization enhances purity. Monitoring with TLC or HPLC ensures reaction completion .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and stereochemistry?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for cyclopropane protons (δ 1.2–2.5 ppm) and carbamate tert-butyl groups (δ 1.36 ppm, singlet). Stereochemistry is confirmed via coupling constants (e.g., J = 6.6 Hz for trans-cyclopropane protons) .
- HRMS : Validate molecular weight (e.g., observed m/z 201.26 vs. calculated m/z 201.26 for C₁₀H₁₉NO₃) .
- Chiral HPLC : Use columns like RegisPack® to resolve enantiomers (>99% purity) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Q. What is the role of the hydroxymethyl group in modulating the compound’s reactivity?
- Methodological Answer : The hydroxymethyl group enables derivatization (e.g., oxidation to aldehydes or esterification). Its hydrogen-bonding capacity influences solubility and biomolecular interactions. Protect with silyl ethers (e.g., TBSCl) during synthetic steps to prevent side reactions .
Advanced Research Questions
Q. How can reaction mechanisms for cyclopropane ring formation be elucidated using kinetic studies?
- Methodological Answer : Employ isotopic labeling (e.g., deuterated substrates) to track ring closure. Use stopped-flow NMR to monitor intermediates. Kinetic modeling (e.g., Eyring equation) quantifies activation parameters. Compare with DFT calculations to validate transition states .
Q. What assays are suitable for evaluating this compound’s potential as a biochemical probe?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence polarization assays with target enzymes (e.g., proteases) and measure IC₅₀ values.
- Cellular uptake : Label with a fluorophore (e.g., FITC) and quantify via flow cytometry.
- Binding affinity : Surface plasmon resonance (SPR) or ITC to determine K_d values .
Q. How can enantiomeric purity be rigorously assessed for pharmacological applications?
- Methodological Answer : Combine chiral HPLC (e.g., Chiralpak® AD-H column) with polarimetry. Validate using X-ray crystallography of resolved enantiomers. For trace analysis, employ circular dichroism (CD) spectroscopy .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with crystal structures of target receptors (e.g., GPCRs). Focus on cyclopropane’s steric effects and carbamate hydrogen-bonding.
- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) .
Q. How can conflicting data on biological activity among structural analogs be resolved?
- Methodological Answer : Perform SAR studies comparing analogs (Table 1). Use multivariate analysis (e.g., PCA) to identify critical substituents. Validate via orthogonal assays (e.g., SPR vs. cell-based assays) .
Table 1 : Key Structural Analogs and Activity Differences
| Compound | Substituent | Bioactivity (IC₅₀, nM) |
|---|---|---|
| A | Hydroxymethyl | 120 ± 15 |
| B | Aminomethyl | 45 ± 8 |
| C | Bromo | >1000 |
Q. What strategies mitigate steric hindrance during derivatization of the cyclopropane ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
